molecular formula C17H27N5O3 B7080448 Propan-2-yl 3-[[methyl-(1-pyrazin-2-ylpiperidin-4-yl)carbamoyl]amino]propanoate

Propan-2-yl 3-[[methyl-(1-pyrazin-2-ylpiperidin-4-yl)carbamoyl]amino]propanoate

Cat. No.: B7080448
M. Wt: 349.4 g/mol
InChI Key: LKTZZBGYAAOLOH-UHFFFAOYSA-N
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Description

Propan-2-yl 3-[[methyl-(1-pyrazin-2-ylpiperidin-4-yl)carbamoyl]amino]propanoate is a complex organic compound that features a pyrazine ring, a piperidine ring, and a propanoate ester. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 3-[[methyl-(1-pyrazin-2-ylpiperidin-4-yl)carbamoyl]amino]propanoate typically involves multiple steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and α-diketones.

    Piperidine Ring Formation: The piperidine ring is often synthesized via hydrogenation of pyridine derivatives or through cyclization of appropriate amines.

    Coupling Reactions: The pyrazine and piperidine rings are coupled using carbamoylation reactions, where a carbamoyl chloride reacts with an amine group.

    Esterification: The final step involves esterification of the resulting compound with propanoic acid or its derivatives under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules such as proteins and nucleic acids are of particular interest.

Medicine

Medically, the compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Propan-2-yl 3-[[methyl-(1-pyrazin-2-ylpiperidin-4-yl)carbamoyl]amino]propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    Pyrazinamide: A first-line anti-tubercular drug with a pyrazine ring.

    Piperidine derivatives: Compounds with a piperidine ring used in various therapeutic applications.

    Propanoate esters: Commonly used in pharmaceuticals for their ester functionality.

Uniqueness

Propan-2-yl 3-[[methyl-(1-pyrazin-2-ylpiperidin-4-yl)carbamoyl]amino]propanoate is unique due to its combination of a pyrazine ring, a piperidine ring, and a propanoate ester. This combination provides a unique set of chemical properties and biological activities that are not found in simpler compounds.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

propan-2-yl 3-[[methyl-(1-pyrazin-2-ylpiperidin-4-yl)carbamoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O3/c1-13(2)25-16(23)4-7-20-17(24)21(3)14-5-10-22(11-6-14)15-12-18-8-9-19-15/h8-9,12-14H,4-7,10-11H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTZZBGYAAOLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCNC(=O)N(C)C1CCN(CC1)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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